molecular formula C8H8N2O5 B13102248 Methyl 3-amino-2-hydroxy-5-nitrobenzoate

Methyl 3-amino-2-hydroxy-5-nitrobenzoate

Cat. No.: B13102248
M. Wt: 212.16 g/mol
InChI Key: DETAWLCOFZZAFS-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-hydroxy-5-nitrobenzoate is an organic compound with the molecular formula C8H8N2O5 It is a derivative of benzoic acid and contains functional groups such as an amino group, a hydroxyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-hydroxy-5-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl salicylate to introduce the nitro group, followed by the reduction of the nitro group to an amino group. The hydroxyl group is already present in the starting material, methyl salicylate. The reaction conditions often involve the use of concentrated nitric acid for nitration and catalytic hydrogenation for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Safety measures are crucial due to the handling of concentrated acids and hydrogen gas.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-hydroxy-5-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can react with the hydroxyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of ethers or amines depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-2-hydroxy-5-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-hydroxy-5-nitrobenzoate involves its interaction with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-2-hydroxy-5-nitrobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both amino and nitro groups in the meta position relative to each other allows for unique interactions and reactions that are not possible with other similar compounds.

Properties

Molecular Formula

C8H8N2O5

Molecular Weight

212.16 g/mol

IUPAC Name

methyl 3-amino-2-hydroxy-5-nitrobenzoate

InChI

InChI=1S/C8H8N2O5/c1-15-8(12)5-2-4(10(13)14)3-6(9)7(5)11/h2-3,11H,9H2,1H3

InChI Key

DETAWLCOFZZAFS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])N)O

Origin of Product

United States

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